molecular formula C24H50OSn B12542299 Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- CAS No. 143238-47-5

Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-

Cat. No.: B12542299
CAS No.: 143238-47-5
M. Wt: 473.4 g/mol
InChI Key: ZRUKCIFCAMIENN-UHFFFAOYSA-N
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Description

Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have a wide range of applications, including use as stabilizers in polyvinyl chloride (PVC), catalysts in chemical reactions, and biocides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- typically involves the reaction of tributylstannyl chloride with the appropriate alkyl or alkenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired organotin compound.

Industrial Production Methods

Industrial production of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The alkyl or alkenyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organolithium compounds are employed.

Major Products Formed

The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted organotin derivatives.

Scientific Research Applications

Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized as a stabilizer in the production of PVC and other polymers.

Mechanism of Action

The mechanism of action of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to cell death, making it effective as an antimicrobial and anticancer agent. The molecular targets include cellular membranes and DNA, where it can cause oxidative damage and inhibit replication.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin chloride
  • Tributyltin oxide
  • Tributyltin fluoride

Uniqueness

Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- is unique due to its specific alkyl and alkenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective.

Properties

CAS No.

143238-47-5

Molecular Formula

C24H50OSn

Molecular Weight

473.4 g/mol

IUPAC Name

tributyl(undec-1-en-4-yloxymethyl)stannane

InChI

InChI=1S/C12H23O.3C4H9.Sn/c1-4-6-7-8-9-11-12(13-3)10-5-2;3*1-3-4-2;/h5,12H,2-4,6-11H2,1H3;3*1,3-4H2,2H3;

InChI Key

ZRUKCIFCAMIENN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC=C)OC[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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